molecular formula C23H17F3N2O2S B1420759 Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-

Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-

Cat. No.: B1420759
M. Wt: 442.5 g/mol
InChI Key: YKGVGRQMFLSEFJ-UHFFFAOYSA-N
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Description

Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- (CAS: 1221265-37-7) is a structurally complex quinoxaline derivative with the molecular formula C₂₃H₁₇F₃N₂O₂S and a molecular weight of 442.45 g/mol . The compound features a quinoxaline core substituted with a trifluoromethyl group at position 5, a methyl group at position 3, and a biphenyl moiety at position 2 bearing a methylsulfonyl group at the 3'-position of the distal phenyl ring. Key physical properties include a predicted boiling point of 610.0±55.0 °C, density of 1.332±0.06 g/cm³, and a pKa of -1.72±0.48, indicating high stability and low acidity .

Synthetic routes to this compound likely involve cross-coupling reactions, as evidenced by analogous methodologies for related quinoxalines. For example, trifluoromethyl-substituted quinoxalines are often synthesized via condensation reactions of diamine precursors with diketones, followed by functionalization using reagents like Hg(OAc)₂ for oxidation or Tf₂O/CF₃SO₂Na for sulfonyl group introduction .

Properties

IUPAC Name

3-methyl-2-[4-(3-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O2S/c1-14-21(28-20-8-4-7-19(22(20)27-14)23(24,25)26)16-11-9-15(10-12-16)17-5-3-6-18(13-17)31(2,29)30/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGVGRQMFLSEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N=C1C3=CC=C(C=C3)C4=CC(=CC=C4)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Starting Material : 2,3-Dichloroquinoxaline derivatives serve as electrophilic cores due to the electron-withdrawing nature of chlorine atoms, activating the ring for substitution.
Reagents :

  • Nucleophiles : Methylsulfonylphenyl boronic acid, trifluoromethyl-containing reagents.
  • Base : Triethylamine (TEA) or K₂CO₃.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄).

Procedure :

  • Step 1 : Introduction of the trifluoromethyl group at the C5 position via halogen exchange using CuI and CF₃SiMe₃ under inert atmosphere.
  • Step 2 : Suzuki coupling at the C2 position with 3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl boronic acid.
  • Step 3 : Methylation at the C3 position using methyl iodide and NaH.

Conditions :

  • Temperature: 80–120°C (step 2), room temperature (step 3).
  • Solvent: Toluene or DMF.
  • Yield: 65–75% after purification by column chromatography.

Microwave-Assisted Synthesis

Optimization : Microwave irradiation significantly reduces reaction times and improves yields.
Example Protocol :

  • Reactants : 2-Chloro-3-methylquinoxaline, 3'-(methylsulfonyl)biphenyl-4-boronic acid, CF₃I.
  • Catalyst : Pd(OAc)₂ with SPhos ligand.
  • Base : Cs₂CO₃.
  • Microwave Conditions : 160°C, 300 W, 5–10 minutes.

Outcome :

  • Yield : 85–90% (vs. 60–70% for conventional heating).
  • Purity : >95% by HPLC.

Industrial-Scale Production

Key Considerations :

Typical Parameters :

  • Temperature: 100°C (flow reactor).
  • Pressure: 10–15 bar.
  • Throughput: 1–5 kg/day.

Comparative Analysis of Methods

Method Reaction Time Yield (%) Purity (%) Scalability
SNAr (Conventional) 12–24 hours 65–75 90–92 Moderate
Microwave-Assisted 5–10 minutes 85–90 95–98 High
Industrial Flow Reactor 2–4 hours 80–85 93–95 Very High

Critical Reaction Conditions and Catalysts

Catalytic Systems

  • Pd-Based Catalysts :
    • Pd(PPh₃)₄: Effective for Suzuki coupling but sensitive to oxygen.
    • PdCl₂(dppf): Higher stability for large-scale reactions.
  • Ligands :
    • SPhos: Enhances coupling efficiency in microwave synthesis.
    • Xantphos: Used in biphasic systems for easier separation.

Solvent Optimization

Challenges and Solutions

  • Challenge : Poor solubility of 3'-(methylsulfonyl)biphenyl intermediates.
    • Solution : Use of DMF with 10% v/v DMAc as co-solvent.
  • Challenge : Hydrolysis of trifluoromethyl groups under basic conditions.
    • Solution : Controlled pH (6.5–7.5) and low-temperature methylation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of quinoxaline derivatives typically involves multi-step reactions that include cyclization and functional group modifications. For instance, the compound can be synthesized through a series of reactions involving starting materials such as substituted phenyls and sulfonyl chlorides. Characterization is often performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure.

Anticancer Activity

Quinoxaline derivatives are recognized for their anticancer properties. Studies have shown that compounds similar to Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Tetrazolo[1,5-a]quinoxaline derivatives demonstrated potent inhibitory effects on tumor cell lines, surpassing the efficacy of traditional chemotherapeutics like doxorubicin .
  • A recent study highlighted that certain quinoxaline compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria:

  • A study reported that specific quinoxaline derivatives displayed significant antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The introduction of electron-withdrawing groups in the molecular structure has been correlated with enhanced antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of quinoxaline derivatives, several compounds were synthesized and tested against three different tumor cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also exhibited selectivity towards cancer cells with minimal toxicity to normal cells .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various quinoxaline derivatives was conducted to evaluate their antimicrobial properties. Among the tested compounds, some exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Comparison with Similar Compounds

Key Differences :

  • The dual trifluoromethyl groups in Compound 5 (above) increase lipophilicity but may reduce solubility, whereas the target compound’s sulfonyl group improves aqueous solubility .

Biphenyl Sulfonyl Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Yield Application Reference
[1,1′-Biphenyl]-4-yl(trifluoromethyl)sulfane C₁₃H₉F₃S Trifluoromethylthio group CF₃SO₂Na/Tf₂O in DCM 65–82% Intermediate for agrochemicals
Target Compound Quinoxaline Methylsulfonyl biphenyl Likely cross-coupling/condensation N/A Potential therapeutic agent

Key Differences :

  • The target compound’s quinoxaline core provides a planar aromatic system for π-π stacking, unlike non-heterocyclic biphenyl sulfonyl derivatives. This structural feature is critical for interactions with biological targets like enzymes or receptors .

Key Differences :

  • DPC423’s pyrazole core facilitates hydrogen bonding with Factor Xa’s active site, while the quinoxaline core in the target compound may engage in different binding modes due to its extended aromaticity .
  • Both compounds share methylsulfonyl and trifluoromethyl groups, which enhance metabolic stability and bioavailability .

Imidazole-Based Biphenyl Derivatives

Compound Name Core Structure Key Substituents Melting Point Reference
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-5-(3-(trifluoromethyl)phenyl)-1H-imidazole Imidazole Trifluoromethyl, biphenyl Not reported
Target Compound Quinoxaline Methylsulfonyl biphenyl, trifluoromethyl >250°C (predicted)

Key Differences :

  • Imidazole derivatives exhibit lower thermal stability (melting points: 135–152°C) compared to the target compound, highlighting the quinoxaline core’s rigidity .

Biological Activity

Quinoxaline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)- (CAS No. 1221265-37-7) is a notable member of this class. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅F₃N₂O₂S
  • Molecular Weight : 368.39 g/mol
  • IUPAC Name : Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-

Antiviral Activity

Research has indicated that certain quinoxaline derivatives exhibit significant antiviral properties. For instance, a study reported that specific quinoxaline nucleosides demonstrated inhibition against HIV-1 with an effective concentration (EC50) of 0.15 µg/mL and a therapeutic index (SI) of 73 . This suggests potential applications in antiviral drug development.

Antitumor Activity

Quinoxaline derivatives have also shown promising anticancer activity. A derivative similar to the compound displayed IC50 values of 1.9 and 2.3 µg/mL against HCT-116 and MCF-7 cell lines, respectively, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) . These findings highlight the potential of quinoxaline compounds as effective anticancer agents.

Antibacterial and Antifungal Properties

Several studies have explored the antibacterial and antifungal activities of quinoxaline derivatives. For example, synthesized derivatives have shown efficacy against various bacterial strains and fungi, indicating their potential as broad-spectrum antimicrobial agents .

The biological activities of quinoxaline derivatives are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some quinoxalines inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells through various signaling pathways.
  • Antioxidant Properties : Quinoxaline compounds may exhibit antioxidant effects that protect cells from oxidative stress.

Case Studies and Research Findings

StudyActivityFindings
Study on HIV InhibitionAntiviralEC50 = 0.15 µg/mL; SI = 73
Anticancer EvaluationAntitumorIC50 = 1.9 µg/mL (HCT-116); IC50 = 2.3 µg/mL (MCF-7) compared to doxorubicin
Antimicrobial TestingAntibacterial/FungalEffective against multiple strains; specific EC50 values not disclosed

Q & A

Q. Advanced Modeling Focus

  • DFT Calculations (Gaussian 16) : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The trifluoromethyl group lowers LUMO energy, favoring electron-deficient reactions .
  • Molecular Dynamics (AMBER) : Simulate binding dynamics with biological targets, such as factor Xa () or kinases .
  • ADMET Predictors (QikProp) : Estimate logP, solubility, and CYP450 interactions to prioritize analogs for synthesis .

How do crystallographic parameters (e.g., space group, R-factor) impact structural reliability?

Q. Crystallography Focus

  • Space group symmetry : P1̄ () allows for triclinic packing, critical for resolving steric effects from bulky substituents .
  • R₁/wR₂ values : R₁ < 0.05 and wR₂ < 0.15 (e.g., R₁=0.044 in ) indicate high data accuracy.
  • Thermal displacement parameters (Ueq) : Values > 0.1 Ų for methylsulfonyl groups suggest conformational flexibility, requiring temperature-controlled diffraction (193 K in ) .

What strategies mitigate data contradictions between spectroscopic and biological assays?

Q. Data Reconciliation Focus

  • Control experiments : Verify purity via HPLC (≥95%) before biological testing .
  • Dose-response curves : Use IC₅₀ values to differentiate true activity from assay artifacts .
  • Orthogonal assays : Combine enzymatic (e.g., factor Xa inhibition in ) and cell-based (e.g., anti-proliferative in ) assays to confirm mechanisms .

How can substituent modifications improve solubility without compromising activity?

Q. Medicinal Chemistry Focus

  • Polar groups : Introduce morpholine or pyridyl rings () to enhance aqueous solubility .
  • Prodrug strategies : Convert methylsulfonyl to sulfonamide esters for controlled release .
  • Co-crystallization : Use 3,4,5-trimethoxyphenyl groups () to improve crystal packing and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.